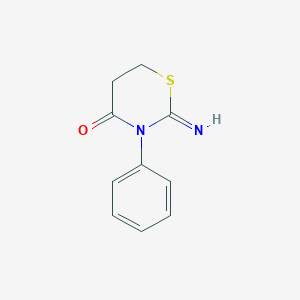
2-Imino-3-phenyl-1,3-thiazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-3-phenyl-1,3-thiazinan-4-one is a heterocyclic compound that has garnered significant interest due to its potential biological and medicinal applications. This compound features a six-membered ring containing nitrogen and sulfur atoms, which are crucial for its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-phenyl-1,3-thiazinan-4-one typically involves the reaction of N,N’-disubstituted thioureas with acryloyl chloride. This reaction is promoted by an electrogenerated base, such as acetonitrile, which facilitates the formation of the desired product with high yield and efficiency . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of organic electrochemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic route involving electrogenerated bases suggests potential for industrial application. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and yield of the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-3-phenyl-1,3-thiazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazine compounds .
Applications De Recherche Scientifique
2-Imino-3-phenyl-1,3-thiazinan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of enzymes like CB1 cannabinoid receptor and 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1), making it a candidate for studying metabolic and neurological disorders
Mécanisme D'action
The mechanism of action of 2-Imino-3-phenyl-1,3-thiazinan-4-one involves its interaction with specific molecular targets. For instance, it binds to the CB1 cannabinoid receptor and 11 βHSD1 enzyme, inhibiting their activity. This inhibition can modulate various biological pathways, including those involved in metabolic regulation and neurological function . Molecular docking and dynamics simulations have provided insights into the binding interactions and stability of the compound within these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxopyrimidinones: Used as antiallergic and anticancer agents.
Dihydropyrimidinones: Known for their antibacterial, antifungal, antiviral, antimalarial, anticancer, and antihypertensive activities.
Uniqueness
2-Imino-3-phenyl-1,3-thiazinan-4-one stands out due to its specific inhibitory effects on CB1 and 11 βHSD1, which are not commonly targeted by other similar compounds. This unique mechanism of action makes it a promising candidate for developing new therapeutic agents for metabolic and neurological disorders .
Propriétés
Numéro CAS |
22724-14-7 |
|---|---|
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
2-imino-3-phenyl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C10H10N2OS/c11-10-12(9(13)6-7-14-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
Clé InChI |
PUZJWYWPYWTMEM-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N)N(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
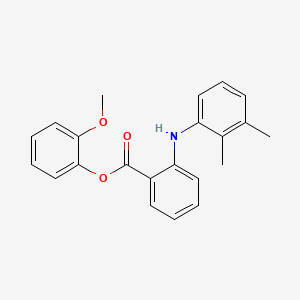


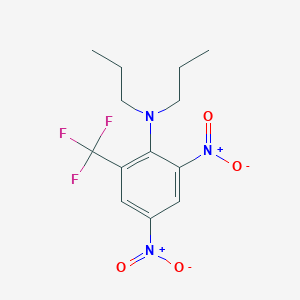
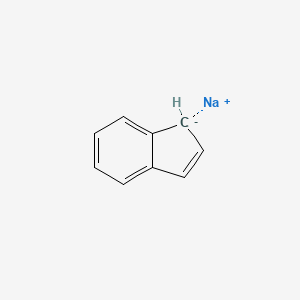

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
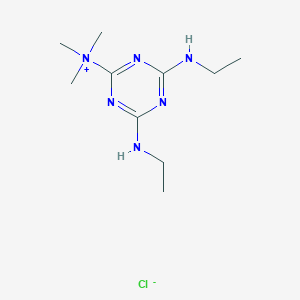

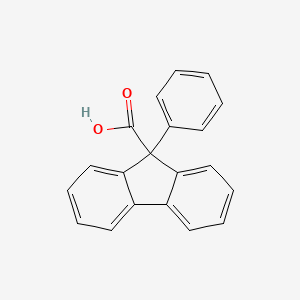

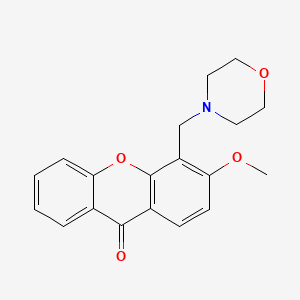
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
